Ethyl 5-aminobenzo[d]thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate is a heterocyclic compound that features a benzothiazole ring fused with an amino group and an ethyl ester. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The benzothiazole moiety is known for its biological activity, making derivatives like this compound valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminobenzo[d]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with ethyl 2-bromoacetate under basic conditions to form the benzothiazole ring. The reaction proceeds as follows:
Starting Materials: 2-aminothiophenol and ethyl 2-bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Cyclization: The nucleophilic attack of the amino group on the bromoacetate leads to the formation of the benzothiazole ring, followed by esterification to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste minimization, are critical aspects of the industrial process to make it economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonylated benzothiazole derivatives.
Scientific Research Applications
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the biological activity of the benzothiazole ring.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. The compound’s structure allows for modifications that can enhance its pharmacological profile.
Industry: Utilized in the development of dyes, pigments, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-aminobenzo[d]thiazole-2-carboxylate in biological systems involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or inhibiting proliferation.
Comparison with Similar Compounds
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate can be compared with other benzothiazole derivatives such as:
Methyl 2-aminobenzo[d]thiazole-5-carboxylate: Similar structure but with a methyl ester group, which may affect its solubility and reactivity.
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate: Differing position of the carboxylate group, which can influence its biological activity and chemical properties.
2-Aminobenzothiazole: Lacks the ester group, making it less versatile in synthetic applications but still valuable for its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological properties compared to its analogs.
Biological Activity
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring fused to a benzene ring with an amino group and an ethyl ester. Its structural formula can be represented as:
This unique structure is responsible for its interaction with biological targets, leading to various pharmacological effects.
The compound primarily acts as an Epidermal Growth Factor Receptor (EGFR) inhibitor , which plays a critical role in cell proliferation and survival. By inhibiting EGFR, this compound can induce apoptosis in cancer cells that overexpress this receptor, such as A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) cell lines .
Biochemical Pathways
Upon administration, this compound interacts with various biochemical pathways:
- Inhibition of Cell Proliferation : It disrupts signaling pathways associated with growth factor receptors.
- Induction of Apoptosis : The compound promotes caspase activation, leading to programmed cell death through the intrinsic pathway.
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in sensitive cell lines, preventing further division .
Anticancer Activity
This compound exhibits significant cytotoxic effects across various cancer cell lines. The following table summarizes its efficacy against different types of cancer:
Cell Line | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
A549 | Lung Cancer | 0.78 | EGFR Inhibition |
HeLa | Cervical Cancer | 0.65 | Apoptosis Induction |
SW480 | Colon Cancer | 0.85 | Cell Cycle Arrest |
K562 | Leukemia | 0.92 | Caspase Activation |
These findings suggest that the compound has a potent anticancer effect, making it a candidate for further development as an antitumor agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it possesses significant bactericidal effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Case Studies and Research Findings
- Study on Antitumor Activity : A recent study evaluated the compound's effects on human lung adenocarcinoma cells (A549). Results indicated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 0.78 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis. The results showed that it inhibited bacterial growth effectively while exhibiting low cytotoxicity towards human cells, suggesting a favorable therapeutic index for treating tuberculosis .
- Structure-Activity Relationship (SAR) : Research has explored modifications to the thiazole ring to enhance biological activity. Substituents at specific positions were found to significantly affect potency and selectivity against cancer cells, highlighting the importance of structural optimization in drug design .
Properties
Molecular Formula |
C10H10N2O2S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
ethyl 5-amino-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2,11H2,1H3 |
InChI Key |
ZQJLQBKLHSUHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.